Cas no 2679951-07-4 (rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans)

Technical Introduction: rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (trans) is a chiral amine derivative featuring a tetrahydronaphthalene scaffold with methoxy and amine functional groups at the 1- and 2-positions, respectively. The trans configuration ensures stereochemical stability, while the rac-(1R,2R) designation indicates its racemic form. This compound is valuable in synthetic chemistry as a building block for pharmaceuticals and agrochemicals, owing to its rigid cyclic structure and functional group versatility. Its well-defined stereochemistry makes it suitable for asymmetric synthesis and chiral resolution studies. The methoxy group enhances solubility and reactivity, facilitating further derivatization. This product is typically characterized by high purity and consistent performance in research and industrial applications.
rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans structure
2679951-07-4 structure
Product Name:rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans
CAS No:2679951-07-4
MF:C11H15NO
MW:177.242902994156
MDL:MFCD34183799
CID:5645440
PubChem ID:28795236
Update Time:2025-08-04

rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenamine, 1,2,3,4-tetrahydro-2-methoxy-, (1R,2R)-
    • rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans
    • MDL: MFCD34183799
    • Inchi: 1S/C11H15NO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-5,10-11H,6-7,12H2,1H3/t10-,11-/m1/s1
    • InChI Key: KGUANQIYJMYHHY-GHMZBOCLSA-N
    • SMILES: [C@@H]1(N)C2=C(C=CC=C2)CC[C@H]1OC

Experimental Properties

  • Density: 1.07±0.1 g/cm3(Predicted)
  • Boiling Point: 279.3±40.0 °C(Predicted)
  • pka: 8.71±0.40(Predicted)

rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans Pricemore >>

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Additional information on rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans

Comprehensive Overview of rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans (CAS No. 2679951-07-4)

The compound rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, trans (CAS No. 2679951-07-4) is a chiral amine derivative with significant potential in pharmaceutical and organic synthesis. Its unique structural features, including the tetrahydronaphthalene backbone and methoxy substitution, make it a valuable intermediate for drug discovery and material science. This article delves into its properties, applications, and relevance to current research trends, addressing common queries from scientists and industry professionals.

In recent years, the demand for chiral amines like rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has surged due to their role in asymmetric synthesis and enantioselective catalysis. Researchers frequently search for "trans-1,2-disubstituted tetrahydronaphthalenes" or "CAS 2679951-07-4 applications," reflecting growing interest in its stereochemical properties. The compound’s methoxy group enhances solubility and reactivity, making it a versatile building block for neuroactive compounds and catalysts.

From a synthetic perspective, rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is synthesized via reductive amination or resolution techniques. Its trans configuration is critical for achieving high stereoselectivity in downstream reactions. Laboratories often inquire about "purification methods for chiral amines" or "scalable synthesis of tetrahydronaphthalene derivatives," highlighting practical challenges in its production. Advanced chromatographic techniques, such as HPLC with chiral columns, are commonly employed to isolate the desired enantiomer.

The compound’s relevance extends to medicinal chemistry, where it serves as a precursor for dopamine receptor modulators and serotonergic agents. Its structural similarity to bioactive molecules like tetralin derivatives has spurred investigations into its potential for treating neurological disorders. Searches for "neuroprotective tetrahydronaphthalene amines" or "CAS 2679951-07-4 biological activity" underscore its therapeutic promise. However, rigorous ADMET studies are essential to evaluate its pharmacokinetic profile.

In material science, the rigid tetrahydronaphthalene core of this amine contributes to the development of liquid crystals and organic semiconductors. Its electron-donating methoxy group can tune electronic properties, aligning with trends in "organic electronic materials design." Researchers also explore its use in metal-organic frameworks (MOFs) for catalytic applications, addressing queries like "amine-functionalized MOFs" or "chiral building blocks for materials."

Regulatory and safety considerations for rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine focus on standard laboratory handling protocols. While not classified as hazardous, proper PPE and ventilation are recommended during synthesis. Environmental impact assessments are scarce, but its biodegradability and eco-friendly synthesis routes are emerging topics in green chemistry forums.

In conclusion, rac-(1R,2R)-2-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 2679951-07-4) is a multifaceted compound bridging pharmaceuticals, catalysis, and materials science. Its chiral nature and functional groups cater to diverse industrial needs, while ongoing research addresses synthesis scalability and biological efficacy. By integrating SEO-driven keywords like "chiral amine synthesis" and "tetrahydronaphthalene applications," this article aims to enhance visibility for researchers navigating its complexities.

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